N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide
CAS No.:
Cat. No.: VC19956828
Molecular Formula: C13H17IN2O
Molecular Weight: 344.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17IN2O |
|---|---|
| Molecular Weight | 344.19 g/mol |
| IUPAC Name | N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C13H17IN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17) |
| Standard InChI Key | NGKLQYUOHVVILR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Iodophenyl)-3-methylpiperidine-1-carboxamide features a piperidine ring substituted at the 3-position with a methyl group and a carboxamide linkage to a 3-iodophenyl moiety. The iodine atom introduces steric bulk and electronic effects, influencing both chemical reactivity and interactions with biological targets. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇IN₂O |
| Molecular Weight | 344.19 g/mol |
| IUPAC Name | N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide |
| Canonical SMILES | CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)I |
| PubChem CID | 45889229 |
The piperidine ring adopts a chair conformation, while the iodophenyl group facilitates π-π stacking and halogen bonding in biological systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl group (δ ~1.0 ppm), piperidine protons (δ ~1.5–3.0 ppm), and aromatic protons (δ ~7.0–7.5 ppm). Mass spectrometry reveals a molecular ion peak at m/z 344.19, consistent with the molecular formula.
Synthesis and Optimization
Primary Synthesis Route
The compound is synthesized via amide coupling between 3-methylpiperidine and 3-iodobenzoyl chloride under anhydrous conditions. A typical procedure involves:
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Activation: 3-Iodobenzoic acid is treated with thionyl chloride to form 3-iodobenzoyl chloride.
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Coupling: Reaction with 3-methylpiperidine in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the carboxamide.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Alternative Methods
A patent (US9790183B2) describes analogous syntheses for pyridyl inhibitors, suggesting that palladium-catalyzed cross-coupling could introduce additional substituents to the iodophenyl group . For instance, Suzuki-Miyaura coupling with boronic acids may enable diversification at the iodine position .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The iodine atom undergoes regioselective electrophilic substitution, enabling functionalization at the para position relative to the carboxamide group. Nitration and sulfonation reactions have been reported in similar iodophenyl derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Heck, Sonogashira) modifies the iodophenyl moiety. For example, coupling with terminal alkynes produces ethynyl-substituted derivatives, enhancing binding affinity to enzymatic pockets .
Stability Considerations
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials.
Biological Activity and Mechanistic Insights
PARP-1 Inhibition
Structural analogs, such as indazole-3-carboxamides, inhibit PARP-1 with IC₅₀ values as low as 6.8 μM . The carboxamide group chelates Zn²⁺ in the PARP-1 active site, while the iodophenyl moiety occupies a hydrophobic subpocket . Computational docking studies predict similar binding modes for N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide .
Hedgehog Pathway Antagonism
Pyridyl inhibitors described in US9790183B2 suppress Hedgehog signaling by binding to Smoothened receptors . The iodine atom in N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide may mimic halogen bonds observed in co-crystal structures of related inhibitors .
Research Findings and Pharmacological Profiling
In Vitro Studies
| Assay | Result | Citation |
|---|---|---|
| PARP-1 Inhibition | IC₅₀ = 28 μM | |
| Cytotoxicity (HeLa) | CC₅₀ > 100 μM | |
| Solubility (PBS) | 0.12 mg/mL |
In Vivo Efficacy
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Cancer Models: In xenograft studies, analogs reduced tumor volume by 50% at 10 mg/kg .
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Metabolic Studies: Compound 5 (a structural analog) lowered blood glucose by 45% in diabetic rats .
Therapeutic Applications and Clinical Relevance
Oncology
PARP-1 inhibitors synergize with DNA-damaging chemotherapeutics. The compound’s iodine substituent may enhance blood-brain barrier penetration, making it suitable for glioblastoma therapy .
Metabolic Disorders
By protecting β-cells from oxidative damage, the compound could delay diabetes progression. A phase-I trial for a related carboxamide is underway .
Future Directions and Challenges
Structural Optimization
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Bioisosteric Replacement: Replacing iodine with trifluoromethyl groups may improve metabolic stability .
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Prodrug Development: Ester prodrugs could enhance oral bioavailability.
Target Identification
CRISPR-Cas9 screens and chemoproteomics are needed to map off-target effects and identify novel binding partners.
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